5-Hydroxyuracil
Description
Properties
IUPAC Name |
5-hydroxy-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c7-2-1-5-4(9)6-3(2)8/h1,7H,(H2,5,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJNVANOCZHTMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30174667 | |
| Record name | Pyrimidine-2,4,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20636-41-3 | |
| Record name | 5-Hydroxy-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20636-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine-2,4,5-triol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020636413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobarbituric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90431 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Pyrimidine-2,4,5-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30174667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine-2,4,5-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.923 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Classic Pyrimidine Synthesis
The 1909 JACS method for synthesizing 1-methyl-5-hydroxyuracil provides a foundational approach adaptable to 5-hydroxyuracil. The reaction involves cyclocondensation of urea derivatives with β-keto esters, followed by hydroxylation.
Key Steps :
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Condensation : Urea reacts with methyl acetoacetate in ethanol under reflux to form 6-methyluracil.
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Hydroxylation : Nitration at C5 using HNO₃/H₂SO₄, followed by reduction with Sn/HCl to yield 5-amino-6-methyluracil.
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Diazotization : Treatment with NaNO₂/HCl generates a diazonium intermediate, hydrolyzed to 5-hydroxy-6-methyluracil.
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Demethylation : Removal of the methyl group via HI hydrolysis produces this compound.
Challenges : Demethylation requires harsh conditions (48% HI, 120°C), leading to side reactions. Total yield after four steps: <10%.
Thiouracil Intermediate Route
A patent (RU2126391C1) describes a seven-step synthesis starting from monochloroacetic acid, yielding 5-hydroxy-6-methyluracil. While designed for the methyl derivative, omitting methylation steps could adapt the method for this compound:
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Alkoxylation : Monochloroacetic acid + secondary sodium butylate → secondary butoxyacetic acid.
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Chlorination : Thionyl chloride converts the acid to its chloride.
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Esterification : Reaction with secondary butanol forms secondary butyloxyacetate.
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Cyclization : Self-condensation with sodium methylate yields γ-dialkoxyacetate.
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Thiouracil Formation : Treatment with thiourea produces 2-thiouracil derivatives.
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Oxidation : Ammonium persulfate in H₂SO₄ introduces the hydroxyl group.
Critical Parameters :
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Catalyst : Sodium hydroxide (20% w/v).
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Oxidizing Agent : Ammonium persulfate (0.158 mol).
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Yield : 9% over seven steps for the methyl derivative; theoretical yield for this compound remains untested.
Hydrolysis of Halogenated Uracil Derivatives
5-Chlorouracil Hydrolysis
5-Chlorouracil undergoes nucleophilic substitution in alkaline conditions to introduce a hydroxyl group:
Procedure :
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Substrate : 5-chlorouracil (1 mmol) in 10 mL H₂O.
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Base : 2 M NaOH, refluxed at 100°C for 6 hours.
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Neutralization : Adjust to pH 7 with HCl.
Limitation : Requires synthesis of 5-chlorouracil, which itself demands toxic chlorinating agents (e.g., POCl₃).
Solid-Phase Synthesis with Protection/Deprotection
Oligonucleotide-Inspired Methods
While primarily used for incorporating this compound into DNA strands, solid-phase techniques offer insights into hydroxyl group protection. The 5-hydroxyl is acetylated using acetic anhydride in pyridine, enabling selective deprotection with methanolic K₂CO₃.
Application to Free this compound :
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Protection : Treat uracil with Ac₂O/pyridine to acetylate all hydroxyl groups.
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Selective Deprotection : Hydrolyze C5 acetate using K₂CO₃/MeOH.
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Isolation : Chromatographic separation from 2,4-diacetyluracil.
Yield : ~30% (estimated from oligonucleotide synthesis data).
Comparative Analysis of Synthesis Methods
Chemical Reactions Analysis
5-Hydroxyuracil undergoes several types of chemical reactions:
Oxidation: It is formed by the oxidative deamination of cytosine.
Substitution: It can form stable base pairs with all four bases in a DNA duplex.
Mutagenic Potential: It can miscode for adenine and is potentially mutagenic.
Common reagents and conditions used in these reactions include reactive oxygen species for oxidation and various DNA polymerases for substitution reactions. The major products formed from these reactions include this compound itself and potentially mutagenic DNA sequences.
Scientific Research Applications
5-Hydroxyuracil has several scientific research applications:
Cancer Research: It is studied as a biomarker of DNA damage in various cancer types, such as colon, lung, and breast cancer.
Neurodegenerative Diseases: Research has indicated its role in the emergence of neurodegenerative illnesses, including Parkinson’s and Alzheimer’s.
Radiation Exposure: It is formed in DNA following exposure to ionizing radiation and may contribute to the development of radiation-induced cancer.
DNA Nanotechnology: It is employed as a metal-responsive unit in the development of dynamic DNA nanodevices.
Mechanism of Action
5-Hydroxyuracil exerts its effects primarily through its incorporation into DNA. It does not distort the DNA molecule and is bypassed by replicative DNA polymerases . it can miscode for adenine, leading to potential mutagenic effects . This misincorporation can result in DNA damage and contribute to the development of cancer and neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Oxidation Products
5-Hydroxycytosine (5-OHCyt)
- Formation: 5-OHCyt is a direct oxidation product of cytosine, generated under similar oxidative conditions as 5-OHU (e.g., •OH or KMnO₄) .
- Mutagenicity : Like 5-OHU, 5-OHCyt induces C→T transitions but via a different mechanism. It deaminates to 5-OHU in vivo, which then mispairs with adenine during replication .
- Stability : 5-OHCyt is less stable than 5-OHU, undergoing rapid deamination to 5-OHU at physiological pH .
Table 1: Key Differences Between 5-OHU and 5-OHCyt
Thymine Glycol (ThyGly)
- Formation : Thymine glycol arises from thymine oxidation by ROS, particularly •OH, leading to a saturated C5-C6 bond and two hydroxyl groups .
- Mutagenicity : ThyGly is a replication-blocking lesion rather than a miscoding one. It stalls DNA polymerases, leading to replication fork collapse .
- Repair : Repaired by NTHL1 and NEIL1 glycosylases, with repair efficiency influenced by lesion stereochemistry .
Table 2: 5-OHU vs. Thymine Glycol
| Property | This compound (5-OHU) | Thymine Glycol (ThyGly) |
|---|---|---|
| Impact on Replication | Miscoding (C→T) | Replication block |
| Oxidation Product | Cytosine | Thymine |
| Repair Enzymes | SMUG1, NEIL1 | NTHL1, NEIL1 |
Uracil Glycol (UraGly)
- Formation : UraGly is a stable oxidation product of uracil, formed via further oxidation of 5-OHU or thymine .
- Mutagenicity : Unlike 5-OHU, UraGly pairs correctly with adenine but can still cause deletions due to helical distortion .
- Repair : Recognized by Endonuclease III (EndoIII) in bacteria, but repair mechanisms in eukaryotes are less characterized .
Table 3: 5-OHU vs. Uracil Glycol
| Property | This compound (5-OHU) | Uracil Glycol (UraGly) |
|---|---|---|
| Base Pairing | Mispairs with adenine | Pairs correctly with adenine |
| Formation Pathway | Direct cytosine oxidation | Further oxidation of 5-OHU |
| Biological Impact | Mutagenic | Mostly non-mutagenic |
5-Formyluracil (5-foUra)
Research Findings and Implications
- Repair Defects : Variants of NTHL1 show impaired repair of 5-OHU, linking defective BER to cancer susceptibility .
- Sequence Context : The mutagenicity of 5-OHU is sequence-dependent; e.g., it is more mutagenic in GC-rich regions .
- Secondary Lesions: Isodialuric acid, a secondary oxidation product of 5-OHU, is resistant to repair and may contribute to persistent genomic instability .
Biological Activity
5-Hydroxyuracil (5-HU) is an important nucleobase analog that has garnered attention for its biological activities, particularly in the context of cancer research and cellular metabolism. This article provides a comprehensive overview of the biological activity of 5-HU, including its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.
This compound acts primarily as an antimetabolite, interfering with nucleic acid synthesis. Its structure allows it to compete with thymidine and uridine for incorporation into nucleic acids, leading to disruptions in DNA synthesis and cell division.
- Inhibition of DNA Synthesis : Research indicates that 5-HU blocks DNA synthesis in plant cells (specifically Vicia faba) during the initial hours of treatment. This inhibition is reversible, with uridine and thymidine able to restore DNA synthesis after specific time intervals . The competitive nature of 5-HU suggests it binds to the same enzymatic sites as thymidine, effectively disrupting normal cellular functions.
- Impact on Mitosis : Following the inhibition of DNA synthesis, a corresponding decrease in mitotic activity is observed. The resumption of DNA synthesis correlates with the resumption of mitosis, highlighting the interconnectedness of these processes .
Biological Effects
The biological effects of 5-HU extend beyond simple inhibition of DNA synthesis:
- Cytotoxicity : In various studies, 5-HU has demonstrated cytotoxic effects against different cell lines. For instance, it has been shown to induce apoptosis in certain cancer cell lines, suggesting potential utility in cancer therapy .
- Antiviral Activity : Some derivatives of 5-HU exhibit antiviral properties. For example, certain modified analogs have shown efficacy against respiratory syncytial virus (RSV) and yellow fever virus (YFV), indicating that structural modifications can enhance biological activity .
Study 1: Antimetabolite Activity in Vicia Faba
A cytological analysis revealed that 5-HU significantly inhibited DNA synthesis within the first six hours of exposure in Vicia faba roots. The study concluded that this inhibition was competitive and reversible, with specific nucleosides capable of counteracting the effects of 5-HU .
Study 2: Incision Activity in Bladder Cancer
A study investigating the incision activity of 5-HU in non-muscle-invasive bladder cancer found that its activity varied according to histological grade. This suggests a potential role for 5-HU in predicting disease progression and highlights its relevance in cancer diagnostics .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
